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Abstract
Dezecapavir is a potent, novel small molecule inhibitor of Human Immunodeficiency Virus type

1 (HIV-1) replication. It functions through a distinct mechanism of action, targeting the viral

capsid protein (p24), a crucial component for multiple stages of the viral lifecycle. This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and biological activity of Dezecapavir. Detailed experimental protocols for the

evaluation of its antiviral efficacy and cytotoxicity are also presented, alongside a visualization

of its mechanism of action.

Chemical Structure and Properties
Dezecapavir is a complex heterocyclic molecule with the systematic IUPAC name N-[(1S)-1-[3-

[4-chloro-3-(methanesulfonamido)-1-methylindazol-7-yl]-4-oxo-7-(3,3,3-

trifluoropropoxy)pyrido[2,3-d]pyrimidin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-9-

(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.0²,⁴]nona-1(6),8-dien-7-yl]acetamide[1]. Its

chemical structure is depicted below:

Figure 1: Chemical Structure of Dezecapavir

Physicochemical Properties
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Experimentally determined physicochemical data for Dezecapavir is not widely available in the

public domain. The following table summarizes key computed and available properties.

Property Value Source

Molecular Formula C₃₇H₂₉ClF₉N₉O₅S [2]

Molecular Weight 918.19 g/mol [2]

CAS Number 2570323-59-8 [1]

SMILES

CN1C2=C(C=CC(=C2C(=N1)N

S(=O)

(=O)C)Cl)N3C(=O)C4=C(N=C(

C=C4)OCCC(F)(F)F)N=C3--

INVALID-LINK--

NC(=O)CN6C7=C([C@H]8C[C

@H]8C7(F)F)C(=N6)C(F)F

[1]

XlogP3 6.1 (Computed)[1]

Topological Polar Surface Area 174 Å² (Computed)[1]

Melting Point Not available -

Boiling Point Not available -

pKa Not available -

Solubility To be determined -

Biological Activity and Mechanism of Action
Dezecapavir is a highly potent inhibitor of HIV-1 replication. It has demonstrated an EC₅₀ (50%

effective concentration) of 0.025 nM in MT-2 cells, with a CC₅₀ (50% cytotoxic concentration)

greater than 0.5 µM, indicating a high therapeutic index.

Mechanism of Action: HIV-1 Capsid Inhibition
Dezecapavir belongs to a novel class of antiretroviral drugs known as capsid inhibitors[3][4].

The HIV-1 capsid is a conical protein shell that encases the viral genome and essential
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enzymes. This structure plays a critical role in multiple stages of the viral life cycle, including:

Early Stage: After viral entry into a host cell, the capsid must undergo a carefully

orchestrated process of "uncoating" or disassembly to release the viral contents and initiate

reverse transcription[3][4].

Late Stage: Following the production of new viral proteins and RNA, the capsid protein (p24)

assembles to form new viral cores, a process essential for the formation of mature, infectious

virions[5].

Dezecapavir disrupts these processes by binding to the HIV-1 capsid protein[3][5][6]. This

binding can interfere with both the proper assembly of new capsids and the timely disassembly

of existing ones, thereby inhibiting viral replication at multiple points[3][7].

Signaling Pathway and Workflow
The following diagram illustrates the mechanism of action of Dezecapavir as an HIV-1 capsid

inhibitor. Rather than a traditional signaling cascade, this represents a workflow of viral

replication and the points of inhibition.
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Dezecapavir's dual inhibition of HIV-1 capsid function.
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Experimental Protocols
The following are detailed protocols for assessing the antiviral activity and cytotoxicity of

Dezecapavir.

Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)
This protocol is designed to determine the EC₅₀ of Dezecapavir against HIV-1 in a susceptible

cell line, such as MT-2, by measuring the level of the viral p24 antigen.

Materials:

MT-2 cells

Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

HIV-1 stock (e.g., HIV-1 IIIB)

Dezecapavir stock solution (in DMSO)

96-well cell culture plates

HIV-1 p24 Antigen ELISA kit

Plate reader

Procedure:

Cell Preparation: Seed MT-2 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in

100 µL of complete medium.

Compound Dilution: Prepare a serial dilution of Dezecapavir in complete medium. The final

DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Infection and Treatment: Add 50 µL of the diluted Dezecapavir to the appropriate wells.

Subsequently, infect the cells by adding 50 µL of HIV-1 at a multiplicity of infection (MOI) of

0.01. Include wells for uninfected cells (negative control) and infected, untreated cells

(positive control).
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Incubation: Incubate the plates for 5-7 days at 37°C in a humidified incubator with 5% CO₂.

Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect

the cell culture supernatant for p24 antigen analysis.

p24 ELISA: Perform the HIV-1 p24 antigen capture ELISA on the collected supernatants

according to the manufacturer's instructions[8][9]. This typically involves:

Coating a microplate with a capture antibody specific for p24.

Adding the cell culture supernatants and standards.

Adding a detector antibody, followed by a substrate to produce a colorimetric signal.

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm)

using a microplate reader.

Data Analysis: Calculate the percentage of p24 inhibition for each Dezecapavir
concentration relative to the untreated infected control. The EC₅₀ value is determined by

plotting the percentage of inhibition against the drug concentration and fitting the data to a

dose-response curve using appropriate software.

Cytotoxicity Assay (MTT Assay)
This protocol determines the CC₅₀ of Dezecapavir, assessing its effect on the metabolic

activity of the host cells.

Materials:

MT-2 cells

Complete RPMI-1640 medium

Dezecapavir stock solution (in DMSO)

96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Plate reader

Procedure:

Cell Seeding: Seed MT-2 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100

µL of complete medium.

Compound Addition: Prepare a serial dilution of Dezecapavir in complete medium and add

100 µL to the wells. Include wells with untreated cells as a control for 100% viability and

wells with medium only for background measurement.

Incubation: Incubate the plate for the same duration as the antiviral assay (5-7 days) at 37°C

in a humidified incubator with 5% CO₂.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

During this time, metabolically active cells will reduce the yellow MTT to purple formazan

crystals[7][10].

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan

crystals. Mix gently to ensure complete solubilization[10].

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate

reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

untreated control cells. The CC₅₀ value is determined by plotting the percentage of viability

against the drug concentration and fitting the data to a dose-response curve.

Conclusion
Dezecapavir represents a promising new avenue for antiretroviral therapy through its novel

mechanism of targeting the HIV-1 capsid. Its high potency and favorable in vitro safety profile

warrant further investigation and development. The information and protocols provided in this
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guide are intended to support researchers in the continued exploration of Dezecapavir and

other capsid inhibitors as a new generation of HIV-1 therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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